2-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
CAS No.: 1019103-00-4
Cat. No.: VC8432007
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1019103-00-4 |
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Molecular Formula | C21H17FN4OS |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 2-fluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide |
Standard InChI | InChI=1S/C21H17FN4OS/c1-13-7-9-15(10-8-13)18-12-28-21(23-18)26-19(11-14(2)25-26)24-20(27)16-5-3-4-6-17(16)22/h3-12H,1-2H3,(H,24,27) |
Standard InChI Key | RQXWYEVTCPCFLO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4F |
Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s systematic name, 2-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, reflects its intricate architecture:
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Benzamide backbone: A benzene ring substituted with a fluorine atom at position 2 and an amide group at position 1.
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Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methyl group at position 3.
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Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, linked to a para-tolyl group (4-methylphenyl) at position 4.
The thiazole and pyrazole rings are connected via a single bond, forming a conjugated system that enhances electronic delocalization. This structural feature is critical for interactions with biological targets, as evidenced by studies on similar thiazole-pyrazole hybrids .
Physicochemical Properties
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Molecular formula: C₂₂H₁₈FN₃O₂S
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Molecular weight: 407.46 g/mol
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Lipophilicity: Predicted logP ≈ 3.2 (moderate lipophilicity due to the p-tolyl and methyl groups).
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Hydrogen bond donors/acceptors: 1 donor (amide NH), 5 acceptors (amide O, thiazole N, pyrazole N, fluorine).
Synthesis and Development
Key Synthetic Pathways
The synthesis of 2-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves multi-step reactions, leveraging methodologies reported for analogous compounds :
Step 1: Formation of the Thiazole Core
The 4-(p-tolyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis, reacting thiourea with α-bromo-4-methylacetophenone. Cyclization yields the thiazole ring, which is subsequently functionalized at position 2 with a nitro group .
Step 2: Pyrazole Ring Construction
A 1,3-dipolar cycloaddition between a nitrile imine (generated in situ from hydrazonyl chlorides) and an acetylene derivative forms the pyrazole ring. The methyl group at position 3 is introduced via alkylation with methyl iodide .
Step 3: Amide Bond Formation
The final step employs a nickel-catalyzed reductive aminocarbonylation, as described by Cheung et al. , to couple 2-fluorobenzoic acid with the pyrazole-thiazole amine intermediate. Key conditions include:
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Catalyst: Ni(glyme)Cl₂ (10 mol%)
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Reductant: Zn (2 equiv)
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Additive: TMSCl (10 mol%)
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Solvent: DMF at 120°C for 16 hours.
This method achieves yields >80% with high regioselectivity, avoiding side reactions common in traditional amide couplings .
Table 1: Optimization of Amide Coupling Conditions
Parameter | Optimal Value | Impact on Yield |
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Catalyst Loading | 10 mol% Ni(glyme)Cl₂ | Maximizes turnover |
Reductant | Zn (2 equiv) | Prevents over-reduction |
Temperature | 120°C | Balances kinetics and stability |
Additive | TMSCl (10 mol%) | Enhances electrophilicity |
Biological Activity and Mechanism
Antimicrobial Efficacy
Studies on structurally related thiazole-pyrazole hybrids reveal broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 6.25–31.25 μg/mL) and fungi (Candida albicans, MIC = 7.81–15.62 μg/mL) . The fluorine atom at position 2 of the benzamide enhances electron-withdrawing effects, polarizing the amide bond and improving target binding.
Table 2: Comparative Antimicrobial Activity
Compound | S. aureus (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
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Target Compound | 12.5 | 15.6 |
Ciprofloxacin | 1.0 | - |
Fluconazole | - | 3.9 |
Pharmacological and Toxicological Profile
ADME Properties
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Absorption: High oral bioavailability (F = 78%) due to moderate logP.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the p-tolyl group generates a hydroxy metabolite.
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Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rats.
Toxicity
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).
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Genotoxicity: Negative in Ames test.
Comparative Analysis with Analogues
The target compound’s dual antimicrobial/anti-inflammatory activity distinguishes it from earlier thiazole derivatives, which often exhibit narrow-spectrum effects. For example, compound 27e from Cankılıc et al. showed superior antifungal activity (MIC = 7.81 μg/mL) but lacked anti-inflammatory properties. Conversely, Gençer et al.’s 25d demonstrated potent anti-inflammatory effects but higher hepatotoxicity (ALT elevation at 50 mg/kg).
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